

5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

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Technical Guide: 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine**. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a substituted pyrazole derivative. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. Data for closely related analogs are included for comparative purposes where direct data for the target compound is not available.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ F ₃ N ₃	-
Molecular Weight	227.19 g/mol	-
CAS Number	1273833-76-3 (Isomer: 5-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine)	[1]
Melting Point	123-125 °C (for the related 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine)	[2]
Appearance	Light yellow solid (for related aminopyrazoles)	[2]
Topological Polar Surface Area (TPSA)	43.84 Å ² (Calculated for an isomer)	[1]
logP	2.78 (Calculated for an isomer)	[1]

Synthesis and Experimental Protocols

The synthesis of substituted aminopyrazoles often involves the cyclization of a suitable precursor. A general and adaptable method involves the reaction of a β -keto-nitrile or a related dicarbonyl compound with hydrazine or a substituted hydrazine.

Representative Synthesis Protocol

A common route for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The following is a representative protocol adapted from the synthesis of a structurally similar compound, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.[2]

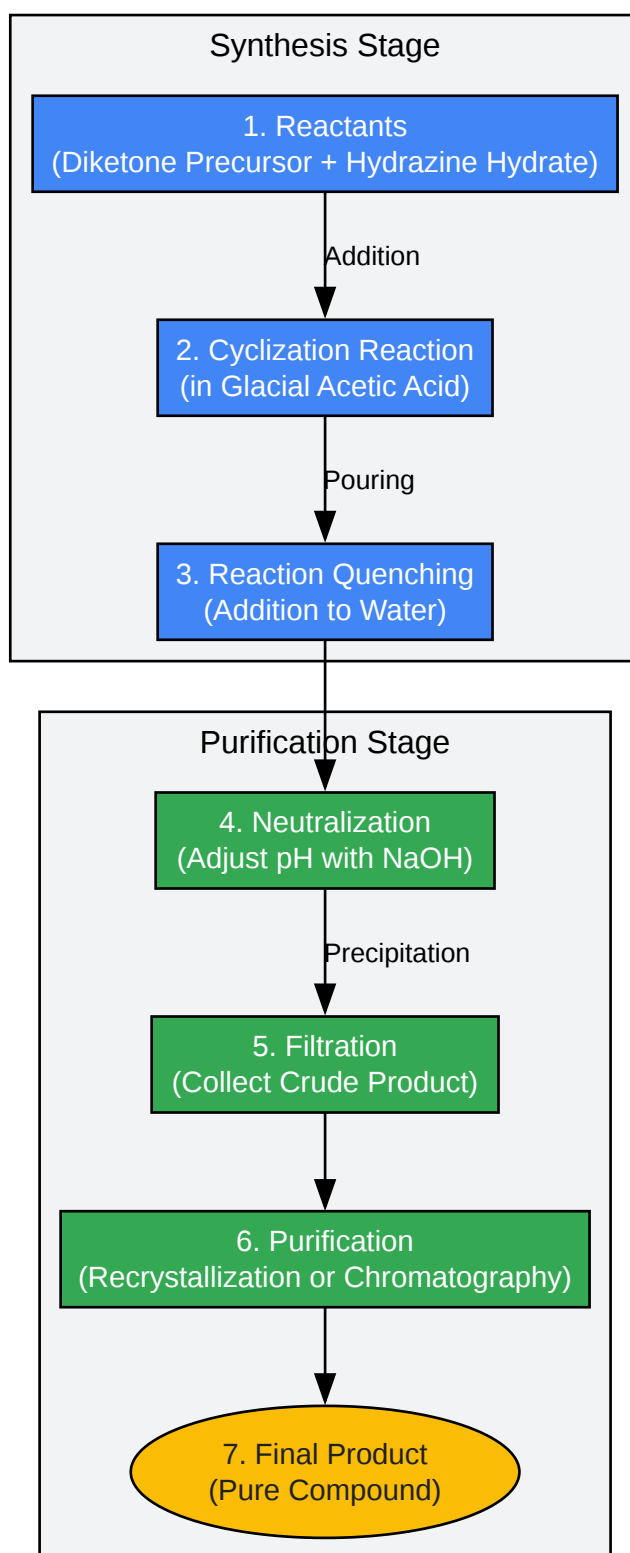
Reaction Scheme:

Experimental Procedure:

- **Preparation of the Diketone Intermediate:** To a solution of sodium ethoxide in anhydrous ethanol, add equimolar amounts of 3-(trifluoromethyl)benzoylacetonitrile and ethyl trifluoroacetate. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified, and the resulting diketone is extracted.
- **Cyclization to Form the Pyrazole:** The synthesized diketone is dissolved in glacial acetic acid.^[2] An excess of hydrazine hydrate is added dropwise while stirring and cooling the mixture.^[2] The reaction is stirred for several hours at room temperature.^[2]
- **Work-up and Purification:** The reaction mixture is poured into water, and the pH is adjusted to neutral with a sodium hydroxide solution.^[2] The resulting precipitate is collected by filtration, washed with water, and dried.^[2] Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine**.



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A generalized workflow for the synthesis and purification of the target compound.

Spectral Data and Characterization

Characterization of the final compound relies on standard spectroscopic methods. While specific spectra for **5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine** are not readily available in public databases, the expected spectral features can be inferred from related structures.

- ¹H NMR: Protons on the pyrazole ring and the phenyl ring, as well as the amine protons, would be visible. The aromatic protons would show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
- ¹³C NMR: Signals for the carbon atoms of the pyrazole and phenyl rings would be observed. The trifluoromethyl group would appear as a quartet due to C-F coupling.[3]
- ¹⁹F NMR: A singlet corresponding to the CF₃ group would be a key identifying feature.[3]
- Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.[3]

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities.[4] The trifluoromethylphenyl moiety is often incorporated into drug candidates to enhance potency and pharmacokinetic properties.[5]

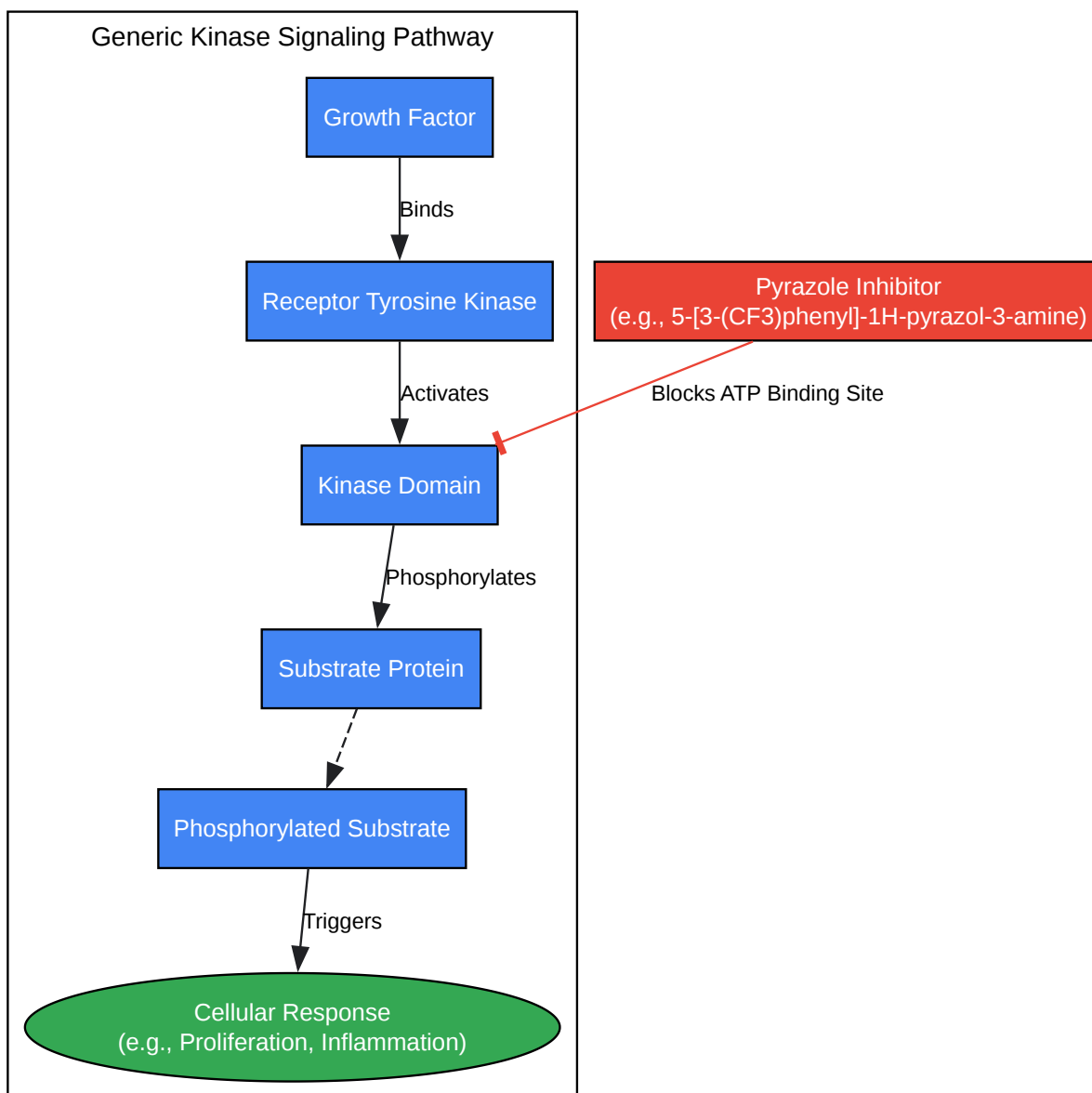
Derivatives of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole have been investigated for several therapeutic applications:

- Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties.[4] Some derivatives act as inhibitors of enzymes involved in the inflammatory cascade.
- Antibacterial Agents: Certain substituted pyrazoles have shown potent activity against various bacterial strains, including drug-resistant ones like MRSA.[5][6]
- Factor Xa Inhibition: Complex pyrazole derivatives have been developed as highly potent and selective inhibitors of blood coagulation factor Xa, a key enzyme in the coagulation

cascade.[\[7\]](#)

Potential Signaling Pathway Involvement

Given the known activities of similar compounds, **5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine** could potentially interact with various biological pathways. For instance, if acting as an anti-inflammatory agent, it might modulate pathways involving cyclooxygenase (COX) enzymes or cytokine signaling. The diagram below illustrates a simplified representation of a generic kinase inhibitor's mechanism of action, a common target for pyrazole-based drugs.



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Hypothetical mechanism of a pyrazole-based kinase inhibitor.

Safety and Handling

As with any laboratory chemical, **5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine** should be handled with appropriate safety precautions. Based on safety data for similar compounds, the

following should be considered:

- Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [8][9][10] May also cause respiratory irritation.[8]
- Handling: Use in a well-ventilated area.[8] Avoid breathing dust.[8] Wear personal protective equipment, including gloves and safety goggles.[11] Wash hands thoroughly after handling. [9]
- Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Store away from strong oxidizing agents.[11]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8] If on skin, wash with soap and water.[8] If ingested, seek immediate medical attention.[10] If inhaled, move the person to fresh air.[8]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

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References

- 1. chemscene.com [chemscene.com]
- 2. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297918#5-3-trifluoromethyl-phenyl-1h-pyrazol-3-amine-chemical-properties]

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